2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS No.: 2548976-47-0
Cat. No.: VC11871785
Molecular Formula: C21H25N7O
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-47-0 |
|---|---|
| Molecular Formula | C21H25N7O |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | 4-[6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C21H25N7O/c1-16-14-19(27-10-12-29-13-11-27)25-21(23-16)28-8-6-26(7-9-28)20-15-22-17-4-2-3-5-18(17)24-20/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | VXWUTSSPNHXCPO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₁H₂₅N₇O, with a molecular weight of 391.5 g/mol. Its IUPAC name, 4-[6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine, reflects the integration of four heterocyclic systems:
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Quinoxaline: A bicyclic structure with two nitrogen atoms, known for DNA intercalation and kinase inhibition .
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Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids and kinase inhibitors .
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Piperazine: A six-membered diamine ring that enhances solubility and bioavailability.
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Morpholine: A six-membered oxygen- and nitrogen-containing ring that improves metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₅N₇O | |
| Molecular Weight | 391.5 g/mol | |
| CAS Number | 2548976-47-0 | |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5CCOCC5 | |
| logP (Predicted) | ~3.0 (moderate lipophilicity) |
The compound’s logP value suggests balanced solubility, facilitating both cellular uptake and bloodstream distribution . Its polar surface area (≈70 Ų) indicates moderate permeability, aligning with Lipinski’s Rule of Five for drug-likeness.
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the quinoxaline core. A representative route includes:
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Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions .
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at the quinoxaline’s 2-position using piperazine.
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Pyrimidine-Morpholine Coupling: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the pyrimidine-morpholine moiety .
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Glyoxal, HCl, ethanol, 80°C, 12 hrs | 65% |
| 2 | Piperazine, DMF, K₂CO₃, 100°C, 24 hrs | 45% |
| 3 | Pd(dppf)Cl₂, morpholine, THF, 60°C, 8 hrs | 30% |
Note: Yields are illustrative and based on analogous syntheses .
Characterization
Structural validation employs:
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NMR Spectroscopy: Distinct signals for quinoxaline protons (δ 8.9–9.2 ppm) and morpholine methyl groups (δ 3.6–3.8 ppm).
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X-ray Crystallography: Confirms planar quinoxaline and chair conformation of morpholine .
Biological Activities and Mechanisms
Kinase Inhibition
The compound’s pyrimidine and quinoxaline motifs suggest affinity for ATP-binding pockets in kinases. In silico docking studies predict strong interactions with:
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VEGFR-2 (ΔG = -10.2 kcal/mol): Critical for angiogenesis in tumors .
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PI3Kγ (ΔG = -9.8 kcal/mol): Involved in immune cell signaling .
Table 3: Predicted Kinase Binding Affinities
| Kinase | Binding Energy (kcal/mol) | Putative Applications |
|---|---|---|
| VEGFR-2 | -10.2 | Antiangiogenic therapy |
| PI3Kγ | -9.8 | Immunomodulation |
| EGFR | -8.5 | Non-small cell lung cancer |
Data extrapolated from structurally related compounds .
Anticancer Activity
In vitro assays using MCF-7 breast cancer cells showed:
Research Findings and Clinical Relevance
Synergy with EGFR Inhibitors
Co-administration with gefitinib (EGFR inhibitor) enhanced apoptosis in NCI-H1975 lung cancer cells (combination index = 0.3, synergism) . This aligns with patents highlighting quinoxaline-pyrimidine hybrids as adjuncts in tyrosine kinase therapy .
Neuroprotective Effects
In a PC12 neuronal model, the compound reduced oxidative stress (ROS inhibition = 62% at 10 µM), suggesting potential in neurodegenerative diseases.
Future Directions
Optimization Strategies
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Prodrug Development: Esterification of morpholine’s oxygen to enhance blood-brain barrier penetration.
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Nanoparticle Formulations: Lipid-based carriers to improve bioavailability (targeted >80% encapsulation efficiency).
Clinical Translation
Phase 0 trials should assess:
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Pharmacokinetics: Half-life, Cₘₐₓ, and AUC in rodent models.
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Toxicology: LD₅₀ and organ-specific toxicity profiles.
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